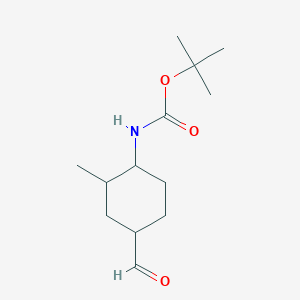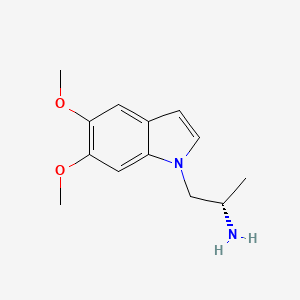
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine is a chiral compound belonging to the class of indole derivatives It is characterized by the presence of a dimethoxyindole moiety attached to a propan-2-amine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Dimethoxylation: The indole core is then subjected to dimethoxylation using methoxy reagents under controlled conditions to introduce the methoxy groups at the 5 and 6 positions.
Chiral Amine Introduction: The final step involves the introduction of the chiral propan-2-amine side chain. This can be achieved through reductive amination, where the indole derivative reacts with a chiral amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the indole ring or the amine side chain, resulting in various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced indole or amine derivatives.
Substitution Products: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and subsequent physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
®-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine: The enantiomer of the compound, differing in the spatial arrangement of the amine side chain.
5-Methoxy-1H-indole: A simpler indole derivative with a single methoxy group.
1-(5,6-Dimethoxy-1H-indol-1-yl)ethanamine: A structurally similar compound with an ethanamine side chain instead of propan-2-amine.
Uniqueness: (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of two methoxy groups on the indole ring
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(2S)-1-(5,6-dimethoxyindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)8-15-5-4-10-6-12(16-2)13(17-3)7-11(10)15/h4-7,9H,8,14H2,1-3H3/t9-/m0/s1 |
Clé InChI |
FCMNDOBGGQGJAN-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)N |
SMILES canonique |
CC(CN1C=CC2=CC(=C(C=C21)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
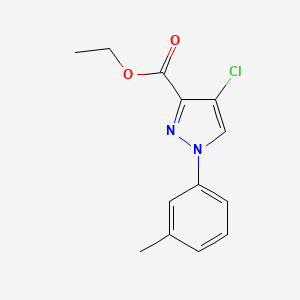
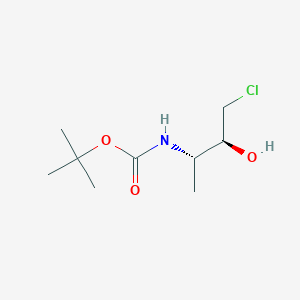

![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
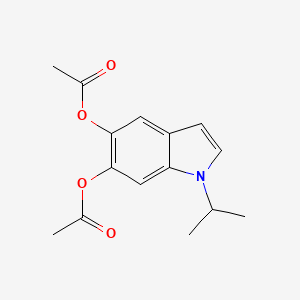

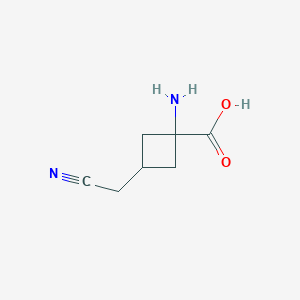
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
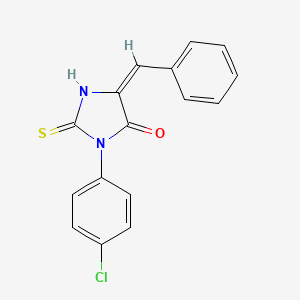
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
